2-(Oxetan-3-yloxy)pyridin-4-amine
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Overview
Description
2-(Oxetan-3-yloxy)pyridin-4-amine is a chemical compound with the molecular formula C8H10N2O2 and a molecular weight of 166.18 g/mol . This compound features a pyridine ring substituted with an oxetane ring via an oxygen atom, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Oxetan-3-yloxy)pyridin-4-amine typically involves the reaction of pyridin-4-amine with oxetane derivatives under specific conditions. One common method includes the use of oxetan-3-ol and pyridin-4-amine in the presence of a base to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would likely involve optimizing the synthetic route for large-scale production, ensuring high yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(Oxetan-3-yloxy)pyridin-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The oxetane ring can participate in nucleophilic substitution reactions, leading to ring-opening and formation of new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Bases: Sodium hydroxide (NaOH), potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce various substituted pyridine derivatives .
Scientific Research Applications
2-(Oxetan-3-yloxy)pyridin-4-amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Oxetan-3-yloxy)pyridin-4-amine involves its interaction with specific molecular targets and pathways. The oxetane ring can undergo ring-opening reactions, which may lead to the formation of reactive intermediates that interact with biological molecules. These interactions can result in various biological effects, depending on the specific context and target .
Comparison with Similar Compounds
Similar Compounds
4-(Oxetan-3-yloxy)pyridin-2-amine: Similar structure but with the oxetane ring attached at a different position on the pyridine ring.
2-(Oxetan-3-yloxy)pyridin-3-amine: Another isomer with the oxetane ring attached at the 3-position of the pyridine ring.
Uniqueness
2-(Oxetan-3-yloxy)pyridin-4-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the oxetane ring can affect the compound’s interaction with other molecules, making it distinct from its isomers .
Properties
Molecular Formula |
C8H10N2O2 |
---|---|
Molecular Weight |
166.18 g/mol |
IUPAC Name |
2-(oxetan-3-yloxy)pyridin-4-amine |
InChI |
InChI=1S/C8H10N2O2/c9-6-1-2-10-8(3-6)12-7-4-11-5-7/h1-3,7H,4-5H2,(H2,9,10) |
InChI Key |
PQCKISCNNITOSD-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CO1)OC2=NC=CC(=C2)N |
Origin of Product |
United States |
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